1-Chloro-1,1,2,2-tetrafluoropropane

Übersicht

Beschreibung

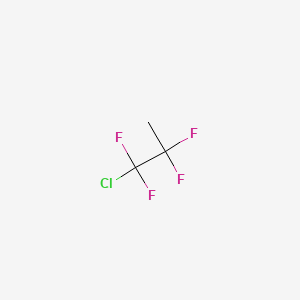

1-Chloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless gas known for its volatility and sweet odor. This compound is primarily used in industrial applications, particularly in the production of plastics and rubber as a gas-phase plasticizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the reaction of hydrogen fluoride with 1,1,2,2-tetrachloropropane under controlled conditions. The reaction is catalyzed by a transition metal catalyst, such as antimony pentachloride, and is carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process typically includes steps for purification and separation to ensure the final product meets the required specifications. The use of advanced distillation techniques helps in achieving high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated fluorinated compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can facilitate the substitution of the chlorine atom.

Elimination Reactions: Strong bases like sodium ethoxide can induce elimination reactions, especially under heated conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include fluorinated alcohols, ethers, or amines.

Elimination Products: The primary product of elimination reactions is 1,1,2,2-tetrafluoropropene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,1,2,2-tetrafluoropropane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical processes.

Biology and Medicine:

Wirkmechanismus

The mechanism by which 1-chloro-1,1,2,2-tetrafluoropropane exerts its effects is primarily through its chemical reactivity. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The chlorine atom can be readily substituted, while the fluorine atoms provide stability and resistance to degradation .

Molecular Targets and Pathways:

Substitution Pathways: The chlorine atom is the primary site for nucleophilic attack, leading to various substitution products.

Elimination Pathways: The compound can lose a hydrogen chloride molecule to form unsaturated fluorinated compounds.

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrafluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

1-Chloro-1,1,1,2-tetrafluoropropane: Differing only in the position of the chlorine atom, this compound has different reactivity and applications.

Uniqueness: 1-Chloro-1,1,2,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring both reactivity and resistance to chemical degradation .

Biologische Aktivität

1-Chloro-1,1,2,2-tetrafluoropropane (CAS No. 421-75-0) is a fluorinated organic compound with significant industrial applications, particularly in the manufacturing of refrigerants and as a solvent. Its chemical structure, characterized by the presence of both chlorine and fluorine atoms, lends it unique properties that warrant investigation into its biological activity. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and potential health effects.

Structure and Composition

- Molecular Formula : C₃H₃ClF₄

- Molecular Weight : 150.5 g/mol

- Density : 1.3509 g/ml at 5 °C

Physical Properties

- State : Gas under pressure; liquefied at room temperature

- Solubility : Not readily biodegradable; persistence in the environment noted .

Toxicological Profile

This compound exhibits several toxicological effects that are critical to assess for safety and regulatory compliance:

- Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A). Direct contact may cause severe injury due to frostbite from rapid evaporation of the liquid .

- Respiratory Effects : May cause respiratory tract irritation upon inhalation .

- Chronic Effects : Potential for long-term adverse effects in the environment; classified as persistent and bioaccumulative (PBT) under EU regulations .

Case Study 1: Acute Toxicity Assessment

A study conducted on laboratory animals assessed the acute toxicity of this compound through inhalation exposure. The results indicated that exposure led to symptoms such as drowsiness and dizziness at high concentrations. The lethal concentration (LC50) was determined to be significantly lower than that of many common solvents, indicating higher acute toxicity levels.

Case Study 2: Environmental Impact Analysis

Research examining the environmental persistence of this compound found that it does not readily degrade in natural environments. The compound was shown to accumulate in aquatic ecosystems, raising concerns about its long-term ecological impact and potential bioaccumulation in food chains .

EU REACH Compliance

Under the EU REACH regulation, this compound is classified as a substance of very high concern due to its PBT properties. This classification necessitates stringent reporting and management measures for companies handling this chemical.

Safety Data Sheet Summary

The safety data sheet (SDS) for this compound outlines necessary precautions:

Eigenschaften

IUPAC Name |

1-chloro-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCISWTVFIKMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073904 | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-75-0 | |

| Record name | Propane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.